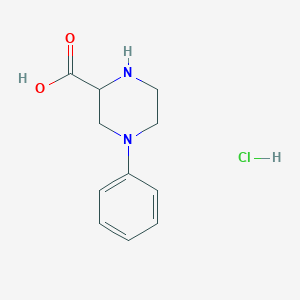![molecular formula C21H27N3O2 B3182307 N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide CAS No. 442898-34-2](/img/structure/B3182307.png)
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
概要
説明
科学的研究の応用
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has been studied for its potential applications in both in vivo and in vitro experiments. In vivo experiments involve the administration of this compound to living organisms, such as animals and humans, to study its effects on the body. In vitro experiments involve the study of this compound’s effects on isolated cells or tissues, without the need for a living organism.
In Vivo
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has been studied for its potential applications in in vivo experiments. In one study, this compound was administered to mice to study its anti-inflammatory effects. The results of the study showed that this compound was able to significantly reduce inflammation in the mice, suggesting that it may be a potential anti-inflammatory agent.
In Vitro
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has also been studied for its potential applications in in vitro experiments. In one study, this compound was tested for its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). The results of the study showed that this compound was able to significantly inhibit the activity of COX-2, suggesting that it may be a potential inhibitor of this enzyme.
作用機序
NCGC00092410, also known as ML008 or N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, is a potent and selective inhibitor of glucocerebrosidase (GC). This compound has been studied for its potential use in the treatment of Gaucher disease .
Target of Action
The primary target of NCGC00092410 is glucocerebrosidase (GC) . GC is a lysosomal enzyme that plays a crucial role in the breakdown of glucocerebroside into glucose and ceramide . Mutations in the gene encoding this enzyme can lead to Gaucher disease, a lysosomal storage disorder .
Mode of Action
NCGC00092410 acts as a GC chaperone . It binds to the active site of the mutant enzyme, which may facilitate proper folding and trafficking to the lysosome . This interaction increases the activity and lysosomal localization of GC in mutant cell lines .
Biochemical Pathways
The action of NCGC00092410 affects the glucocerebroside metabolic pathway . By increasing the activity of GC, it enhances the breakdown of glucocerebroside, thereby preventing its accumulation in lysosomes . This can alleviate the symptoms of Gaucher disease, which is characterized by the buildup of glucocerebroside in various organs .
Pharmacokinetics
Its ability to increase the lysosomal localization of gc suggests that it can effectively reach and act within cells .
Result of Action
The primary result of NCGC00092410’s action is an increase in the activity and lysosomal localization of GC in mutant cell lines . This can potentially alleviate the symptoms of Gaucher disease by preventing the buildup of glucocerebroside .
生物活性
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-viral activities. It has also been found to be effective at inhibiting the growth of various bacteria and viruses, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects on the body. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to modulate the activity of various receptors, including the serotonin receptor 5-HT2A and the dopamine receptor D2.
実験室実験の利点と制限
The advantages of using N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide in laboratory experiments include its wide range of biological activities and its ability to modulate the activity of various enzymes and receptors in the body. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its poor stability in the presence of light and heat.
将来の方向性
For research on N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide include further investigation into its mechanism of action, its pharmacokinetics, and its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage of this compound for various applications and to assess its safety and efficacy in humans. Other potential future directions for research on this compound include its use in combination with other drugs or compounds to enhance its therapeutic effects and its use as a potential biomarker for various diseases. Finally, further studies are needed to assess the potential of this compound for other applications, such as drug delivery and imaging.
特性
IUPAC Name |
N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVNPOBNVRBOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate](/img/structure/B3182233.png)
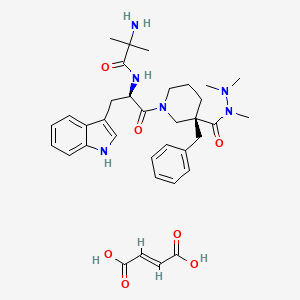
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

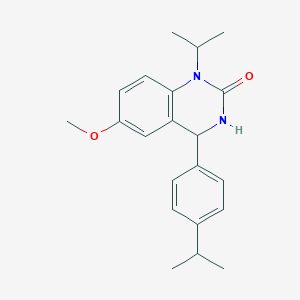
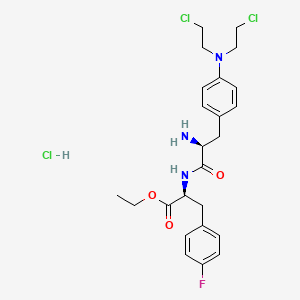
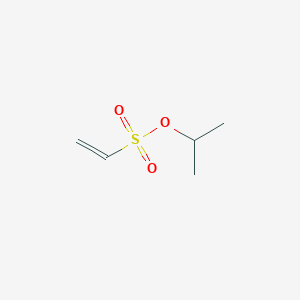
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
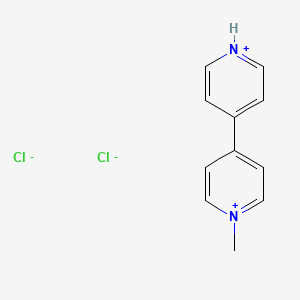
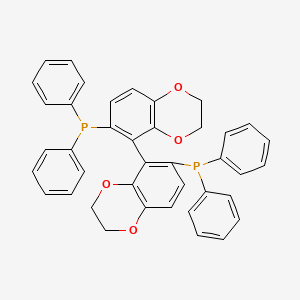
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
![N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3182321.png)
